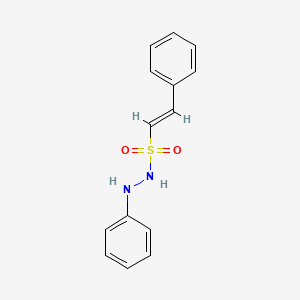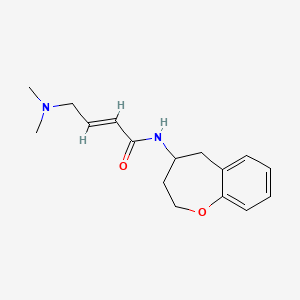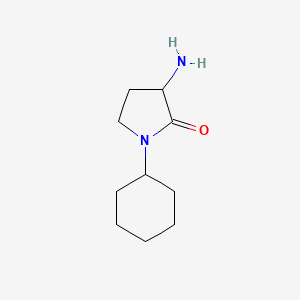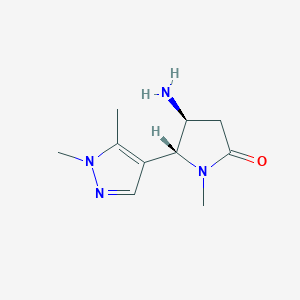
(E)-N',2-diphenylethenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’,2-diphenylethenesulfonohydrazide is an organic compound characterized by the presence of a sulfonohydrazide group attached to a diphenylethene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’,2-diphenylethenesulfonohydrazide typically involves the reaction of diphenylethene with sulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’,2-diphenylethenesulfonohydrazide may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N’,2-diphenylethenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of sulfonamides.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(E)-N’,2-diphenylethenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-N’,2-diphenylethenesulfonohydrazide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby altering cellular pathways and processes. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-N’,2-diphenylethenesulfonohydrazide include other sulfonohydrazides and diphenylethene derivatives. Examples include:
- (E)-N’,2-diphenylethenesulfonamide
- (E)-N’,2-diphenylethenesulfonic acid
- (E)-N’,2-diphenylethenesulfonyl chloride
Uniqueness
What sets (E)-N’,2-diphenylethenesulfonohydrazide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
属性
IUPAC Name |
(E)-N',2-diphenylethenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,12-11-13-7-3-1-4-8-13)16-15-14-9-5-2-6-10-14/h1-12,15-16H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKXYZPXHCGME-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2824525.png)

![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)
![2-[12-Chloro-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2824536.png)
![methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate](/img/structure/B2824538.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2824539.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2824544.png)
![Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824546.png)


